molecular formula C9H11ClN2O5 B8120635 5-Chloro-5'-deoxyuridine

5-Chloro-5'-deoxyuridine

Cat. No. B8120635
M. Wt: 262.65 g/mol
InChI Key: GYDDKOLSWBGKSZ-ZIYNGMLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-5'-deoxyuridine is a useful research compound. Its molecular formula is C9H11ClN2O5 and its molecular weight is 262.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromosomal Effects : 5-Chlorodeoxyuridine induces more dicentric chromosome formation in cells with micronuclei than 5-BrdU, indicating that halogenated deoxyuridines lose activity with increasing molecular weight (Stobetskiĭ & M. Ll, 1988).

  • Pharmaceutical Potential : 5-Chlorouracil derivatives can form 5-(cystein-S-yl)-2'-deoxyuridine at pH 12, suggesting their potential use in pharmaceuticals (B. C. Pal, 1978).

  • Antiviral Properties : Compounds such as 5-(5-chlorothienyl-2-yl)-2'-deoxyuridine show potent activity against herpes simplex virus type 1 and varicella-zoster virus (P. Wigerinck et al., 1991). Also, novel 5-substituted pyrimidine nucleosides exhibit significant antiviral activity against viruses like vaccinia and cowpox, offering potential for smallpox biodefense (Xuesen Fan et al., 2006).

  • Cancer Treatment : 5-FU and 5-FUDR, related compounds, are clinically useful in palliating advanced cancer, particularly in breast and gastrointestinal tract tumors (C. Heidelberger & F. Ansfield, 1963).

  • DNA Replication and Repair : Studies on mitochondrial and nuclear DNA replication reveal that both undergo semiconservative replication with little repair, similar to 5-Chloro-5'-deoxyuridine's involvement in DNA processes (N. Gross & M. Rabinowitz, 1969).

  • Vibrational Coupling : A study on 5-chloro-2'-deoxyuridine (CDU) shows strong vibrational coupling between its chlorouracil base and deoxyribose moiety, which might contribute to its antiviral activity (L. Bailey et al., 1999).

properties

IUPAC Name

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDDKOLSWBGKSZ-ZIYNGMLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-5'-deoxyuridine
Reactant of Route 2
5-Chloro-5'-deoxyuridine
Reactant of Route 3
5-Chloro-5'-deoxyuridine
Reactant of Route 4
5-Chloro-5'-deoxyuridine
Reactant of Route 5
5-Chloro-5'-deoxyuridine
Reactant of Route 6
5-Chloro-5'-deoxyuridine

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